

In-Depth Technical Guide: (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Cat. No.: B152059

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CAS Number: 80051-04-3

Chemical Structure:

SMILES: O--INVALID-LINK--CO[1]

This technical guide provides a comprehensive overview of **(R)-1-(3-Chlorophenyl)-1,2-ethanediol**, a chiral compound with significant applications in the pharmaceutical industry, particularly noted for its antifungal properties. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO ₂	--INVALID-LINK--
Molecular Weight	172.61 g/mol	--INVALID-LINK--
Appearance	White solid	N/A
Density	1.328 g/cm ³	N/A
Boiling Point	320 °C	N/A
Flash Point	147 °C	N/A
Storage	Sealed in a dry environment at room temperature.	--INVALID-LINK--

Synthesis and Purification

The enantioselective synthesis of **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** is crucial for its application in the pharmaceutical industry. Two primary synthetic routes are detailed below: Sharpless Asymmetric Dihydroxylation and Enzymatic Hydrolysis of the corresponding epoxide.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective synthesis of chiral diols from prochiral olefins.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reaction Scheme:

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene.

Methodology:

- Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
- Reagent Addition: AD-mix-β (containing K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and the chiral ligand (DHQD)₂PHAL) is added to the solvent mixture with vigorous stirring.[\[2\]](#)[\[4\]](#)

- Substrate Addition: 3-Chlorostyrene is added to the reaction mixture.
- Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
- Work-up: Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Experimental Protocol: Enzymatic Hydrolysis of 3-Chlorostyrene Oxide

An alternative and environmentally friendly approach involves the enantioselective hydrolysis of racemic 3-chlorostyrene oxide using specific epoxide hydrolases. This method can achieve high enantiomeric excess and yield.^{[6][7]}

Reaction Workflow:

Enzymatic Hydrolysis Workflow.

Methodology:

- Enzyme Preparation: A suitable epoxide hydrolase (e.g., from *Aspergillus niger* or a recombinant source) is prepared as a whole-cell catalyst or a purified enzyme solution in a phosphate buffer.
- Reaction: Racemic 3-chlorostyrene oxide is added to the enzyme preparation. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
- Monitoring: The progress of the hydrolysis and the enantiomeric excess of the product are monitored using chiral HPLC.
- Extraction: Once the desired conversion and enantiomeric excess are achieved, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

- Purification: The extracted product is then purified using column chromatography or crystallization.

Purification

Purification of the synthesized **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** is critical to achieve the high purity required for pharmaceutical applications.

Crystallization Protocol:

- Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).
- Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chiral HPLC Purification:

For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[8][9]

Parameter	Condition
Column	A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[10]
Mobile Phase	A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.
Detection	UV detection at an appropriate wavelength (e.g., 220 nm).

Analytical Methods

The identity and purity of **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** are confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A thesis on the chiral separation of the similar compound 1-(4-chlorophenyl)ethane-1,2-diol suggests that supercritical fluid chromatography (SFC) can offer better resolution and faster analysis times compared to UPLC.[10]

Analytical Method Parameters (starting point for optimization):

Parameter	Condition
Column	Chiralpak AD-H or equivalent
Mobile Phase	Isocratic elution with a mixture of CO ₂ and methanol (e.g., 90:10) containing a modifier like ammonium acetate.[10]
Flow Rate	1.0 - 2.0 mL/min
Column Temperature	30 - 40 °C
Detection	UV at 220 nm

Biological Activity and Applications in Drug Development

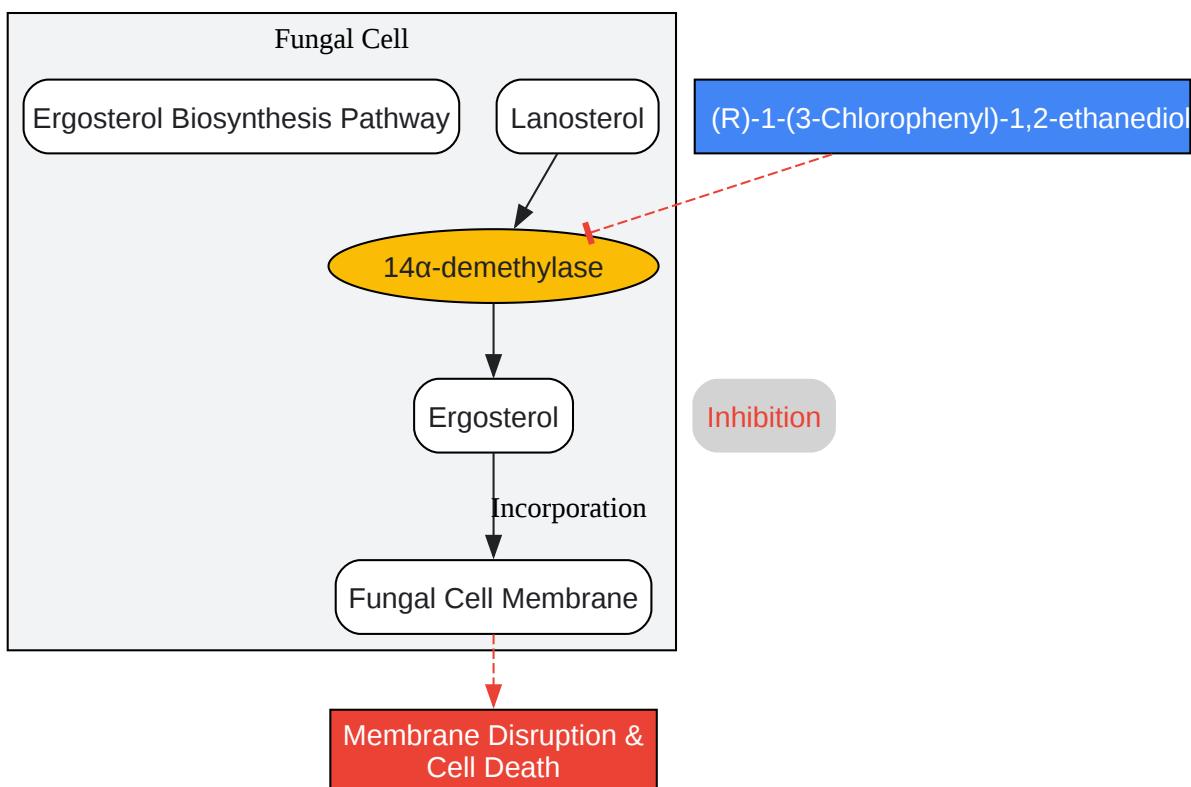
(R)-1-(3-Chlorophenyl)-1,2-ethanediol is primarily recognized for its antifungal properties.

Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** against various fungal strains are not readily available in the public domain, related

chlorophenyl derivatives have shown significant antifungal activity.^[1] The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane.^{[11][12][13][14][15]}

Potential Antifungal Mechanism of Action:



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Hypothesized Antifungal Mechanism of Action.

It is hypothesized that **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** may act by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as 14α -demethylase. This leads to the

depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.[11][12][14]

Role in Drug Development

The chiral nature of **(R)-1-(3-Chlorophenyl)-1,2-ethanediol** makes it a valuable building block in the synthesis of more complex chiral molecules. Its diol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents, not limited to antifungals.

Conclusion

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral compound with established utility in the pharmaceutical sector, primarily due to its antifungal potential. This guide has provided an in-depth overview of its physicochemical properties, detailed potential synthetic and purification protocols, and outlined analytical methods for its characterization. Further research into its specific antifungal spectrum and mechanism of action will be beneficial for its future applications in drug development.

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- To cite this document: BenchChem. [In-Depth Technical Guide: (R)-1-(3-Chlorophenyl)-1,2-ethanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152059#r-1-3-chlorophenyl-1-2-ethanediol-cas-number-and-structure]

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